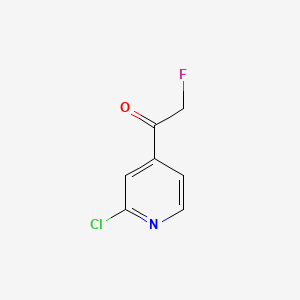
1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one is a chemical compound with the molecular formula C7H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as column chromatography, is essential to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloropyridin-4-yl)ethanone
- 2-Chloro-4-acetylpyridine
- 1-(3-Chloropyridin-4-yl)ethanone
- 1-(2-Fluoropyridin-4-yl)ethanone
Uniqueness
1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one is a compound of significant interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C7H6ClFNO. The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a fluorine atom on the ethyl carbon. Its structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, a study on related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria using the disc diffusion method. The average diameter of inhibition zones was measured, showcasing the antimicrobial efficacy of these compounds .
Inhibitory Effects on Cancer Cell Lines
The primary mechanism by which this compound exerts its effects involves modulation of hypoxia-inducible factors (HIFs). HIFs are critical transcription factors that regulate cellular responses to hypoxia and are implicated in tumorigenesis. Compounds that inhibit HIF activity can potentially reduce tumor growth by downregulating genes involved in angiogenesis and cell proliferation .
Study on Renal Cell Carcinoma
A pivotal study involved administering 10 mg/kg doses of a related compound to mice with renal cell carcinoma. Results indicated a significant reduction in tumor size and mRNA levels of HIF-regulated genes following treatment. The study highlighted the potential for these compounds to serve as effective cancer therapeutics by targeting specific molecular pathways .
Antibacterial Evaluation
Another case study assessed the antibacterial activity of a structurally similar compound using various bacterial strains. The results demonstrated significant inhibition against pathogens such as E. coli and Staphylococcus aureus, reinforcing the potential for these compounds in developing new antimicrobial agents .
Data Tables
| Compound Name | Activity Type | Test Organism | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | 15 |
| This compound | Antibacterial | Staphylococcus aureus | 18 |
| Analog Compound X | Anticancer | Renal Cell Carcinoma (786-O) | Tumor Size Reduction |
Properties
CAS No. |
2913244-50-3 |
|---|---|
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.57 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)-2-fluoroethanone |
InChI |
InChI=1S/C7H5ClFNO/c8-7-3-5(1-2-10-7)6(11)4-9/h1-3H,4H2 |
InChI Key |
CXCJEFKEZRSRLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















